![molecular formula C14H11N3O3S B3021529 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one CAS No. 294893-24-6](/img/structure/B3021529.png)
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Overview
Description
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, also known as INH14, is a novel small molecule that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and COX-2 enzyme. 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, protection against neuronal damage, and improvement of cognitive function. 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has also been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Another advantage is its ability to target multiple signaling pathways and enzymes, making it a potential therapeutic agent for various diseases. However, one limitation is the limited availability of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, which may make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the study of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its dosing and administration. Additionally, further studies are needed to better understand the exact mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one and its potential side effects.
Scientific Research Applications
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In inflammation research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
4-hydroxy-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-11(7-21-14-16-12(19)5-13(20)17-14)9-6-15-10-4-2-1-3-8(9)10/h1-6,15H,7H2,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNQICICOBQVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=CC(=O)N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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